molecular formula C9H13NO2 B1381917 [4-(Propan-2-yloxy)pyridin-3-yl]methanol CAS No. 1514562-86-7

[4-(Propan-2-yloxy)pyridin-3-yl]methanol

Cat. No.: B1381917
CAS No.: 1514562-86-7
M. Wt: 167.2 g/mol
InChI Key: WKUDMEBTJFWNOZ-UHFFFAOYSA-N
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Description

[4-(Propan-2-yloxy)pyridin-3-yl]methanol (CAS No. 1514562-86-7) is a pyridine derivative characterized by a propan-2-yloxy (isopropoxy) substituent at the 4-position and a hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. It is commercially available for use in small-molecule refinement and intermediate synthesis, as evidenced by its inclusion in chemical catalogs such as CymitQuimica’s building block collection .

Properties

IUPAC Name

(4-propan-2-yloxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUDMEBTJFWNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Propan-2-yloxy)pyridin-3-yl]methanol typically involves the reaction of 4-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate to form the propan-2-yloxy derivative. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Propan-2-yloxy)pyridin-3-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : [4-(Propan-2-yloxy)pyridin-3-yl]methanol serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic effects or reduce side effects. For instance, derivatives of this compound have been explored for their anti-cancer properties, targeting specific pathways involved in tumor growth .
  • Targeting Kinases : The compound has shown promise in inhibiting specific kinases involved in cancer progression, similar to other pyridine derivatives that target c-KIT and other receptor tyrosine kinases .

Chemical Biology

  • Biological Probes : This compound can be utilized as a probe in biological studies to investigate metabolic pathways or receptor interactions. Its ability to modify biological activity makes it suitable for studying enzyme kinetics and receptor-ligand interactions .
  • Mechanism of Action : Preliminary studies suggest that this compound may act by inhibiting mitochondrial functions, which is critical in understanding its potential applications in treating metabolic disorders or infections caused by fungi.

Agricultural Chemistry

  • Pesticide Development : The compound's biological activity has led to its exploration as a potential fungicide or pesticide. Its structural attributes can be optimized to enhance efficacy against various pathogens affecting crops.

Case Study 1: Anti-Cancer Activity

A study focusing on the anti-cancer properties of pyridine derivatives highlighted the effectiveness of this compound in inhibiting cell proliferation in gastrointestinal stromal tumors (GIST). The mechanism involved the selective inhibition of mutated c-KIT receptors, demonstrating the compound's potential as a targeted therapy for resistant cancer types .

Case Study 2: Chemical Biology Applications

In a chemical biology context, this compound was used to explore its interaction with mitochondrial complexes. Research indicated that the compound could disrupt electron transport chains, providing insights into its fungicidal properties and potential applications in treating fungal infections.

Mechanism of Action

The mechanism of action of [4-(Propan-2-yloxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Halogenated Derivatives

  • Chloro and Iodo Substituents: Compounds like [5-chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol and (2-Chloro-4-iodopyridin-3-yl)methanol exhibit increased molecular weight and enhanced reactivity due to halogen electronegativity. The chloro derivative is used as a drug impurity reference , while the iodo analog serves as a precursor in cross-coupling reactions .
  • Electron-Withdrawing vs. Electron-Donating Groups: The isopropoxy group in this compound is electron-donating, enhancing stability compared to electron-withdrawing groups (e.g., Cl, I), which may increase electrophilic reactivity.

Aromatic and Alkoxy Modifications

  • Phenyl Extensions: [4-(Pyridin-3-yloxy)phenyl]methanol incorporates a biphenyl ether structure, increasing lipophilicity and molecular weight (201.22 g/mol) . Such derivatives are explored in material science for tailored solubility and binding properties.
  • Methoxy vs.

Biological Activity

[4-(Propan-2-yloxy)pyridin-3-yl]methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. Its synthesis typically involves the reaction of 4-hydroxypyridine with isopropyl bromide, followed by reduction reactions to yield the final product. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's function. Additionally, it interacts with cell surface receptors, modulating signal transduction pathways and cellular responses.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Activity : Studies have suggested that this compound could exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
  • Antimicrobial Properties : Preliminary evaluations have indicated potential antimicrobial activity, which could be useful in developing new antimicrobial agents.
  • Anticancer Activity : There is emerging evidence that this compound may affect cancer cell proliferation and survival, particularly in specific cancer types .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
4-(Methoxy)pyridin-3-ylmethanolMethoxy derivativeModerate activity
4-(Ethoxy)pyridin-3-ylmethanolEthoxy derivativeLow activity
4-(Butoxy)pyridin-3-ylmethanolButoxy derivativeVariable activity

This table highlights that this compound may exhibit distinct reactivity and interaction profiles compared to its analogs, enhancing its value in research applications.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to inflammatory pathways. For example, one study reported an IC50 value indicating effective inhibition of a target enzyme involved in prostaglandin synthesis, suggesting strong anti-inflammatory potential .

In Vivo Studies

Research involving animal models has shown promising results regarding the compound's efficacy in reducing tumor growth in xenograft models. The compound was administered at varying doses, revealing dose-dependent effects on tumor size reduction and survival rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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